![molecular formula C25H21FN4O2S B3002498 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-55-2](/img/no-structure.png)
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a fluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .
科学的研究の応用
Antimicrobial Studies
Derivatives of related compounds have been explored for their potential as antibiotics targeting bacterial membranes, which could be key in solving bacterial resistance to antibiotics .
Antiviral Research
Modifications of similar compounds have shown significant enhancement in antiviral activity, suggesting potential applications in antiviral drug development .
Antitumor Activity
The addition of certain groups to related compounds has been found to improve anti-tumor activity, indicating possible use in antitumor drug synthesis .
Synthesis of Fluorinated Compounds
Fluorinated derivatives of related compounds have been used in the synthesis of various fluorinated pyridines, which are important in medicinal chemistry .
作用機序
Target of Action
The primary targets of this compound are 5-HT 1A receptors , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and other physiological processes.
Mode of Action
The compound acts mainly as a 5-HT 1A receptor agonist . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has also been shown to inhibit the reuptake of serotonin and norepinephrine , and to possibly induce their release . This can increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
The compound is metabolized in the liver, with an elimination half-life of 6–8 hours . It is excreted primarily through the kidneys . These properties can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability. For example, the compound’s hepatic metabolism could potentially be affected by liver disease or interactions with other drugs.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and cyclization reactions.", "Starting Materials": [ "4-fluorobenzoic acid", "piperazine", "thiourea", "benzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)piperazine-1-carboxylic acid by reacting 4-fluorobenzoic acid with piperazine in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 4-(4-fluorophenyl)piperazine-1-carbonyl chloride by reacting 4-(4-fluorophenyl)piperazine-1-carboxylic acid with thionyl chloride.", "Step 3: Synthesis of 4-(4-fluorophenyl)piperazine-1-carbonyl benzaldehyde by reacting 4-(4-fluorophenyl)piperazine-1-carbonyl chloride with benzaldehyde in the presence of sodium borohydride.", "Step 4: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-propen-1-one by reacting 4-(4-fluorophenyl)piperazine-1-carbonyl benzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide.", "Step 5: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one by reacting 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-propen-1-one with thiourea in the presence of ethanol.", "Step 6: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one by reacting 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one with hydrogen peroxide in the presence of chloroform." ] } | |
CAS番号 |
403728-55-2 |
分子式 |
C25H21FN4O2S |
分子量 |
460.53 |
IUPAC名 |
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33) |
InChIキー |
HIMZVHQHNADRIT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)
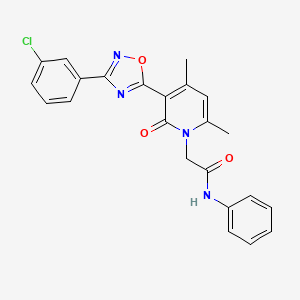
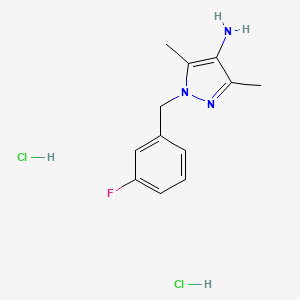
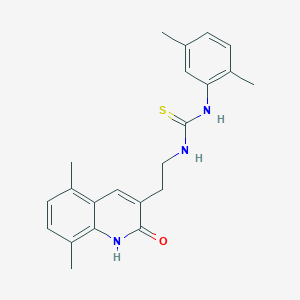
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)
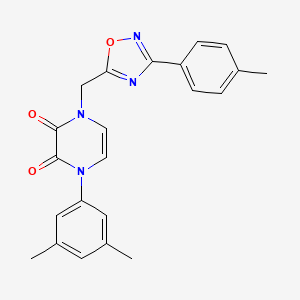
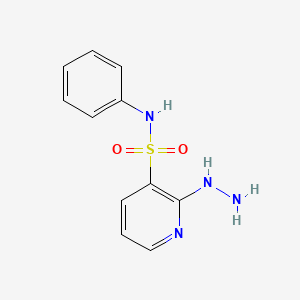
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)